molecular formula C14H16N2O4 B2691976 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034245-38-8

2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2691976
CAS No.: 2034245-38-8
M. Wt: 276.292
InChI Key: CVJZFQQZFIYCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic small molecule designed for research purposes. It is a benzamide derivative incorporating two distinct heterocyclic and aromatic systems: a 2,3-dimethoxybenzamide group and a 5-methylisoxazole moiety. The strategic inclusion of methoxy groups is of significant interest in medicinal chemistry, as these substituents are known to influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The isoxazole ring is a privileged structure in drug discovery, frequently found in molecules with diverse pharmacological activities . This molecular architecture suggests potential for investigating structure-activity relationships (SAR), particularly in areas such as enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a probe for developing novel biologically active molecules. Its defined structure makes it suitable for hit-to-lead optimization campaigns and biochemical screening. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-10(8-16-20-9)7-15-14(17)11-5-4-6-12(18-2)13(11)19-3/h4-6,8H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJZFQQZFIYCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an amine derivative. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine.

Scientific Research Applications

2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following benzamide derivatives share structural or functional similarities with the target compound:

Compound Name Key Structural Features Biological Activity/Application Reference Evidence
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with 3-methyl and N,O-bidentate group Metal-catalyzed C–H bond functionalization
[18F]Fallypride 2,3-Dimethoxybenzamide with pyrrolidine allyl Dopamine D2/D3 receptor imaging (PET)
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(nitrophenyl)ethyl]benzamide Oxadiazole-thioether substituent Anticancer, antiviral agents
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Thiadiazole ring with methoxy group Unknown (structural characterization)

Key Observations:

  • However, oxadiazoles often exhibit higher metabolic stability compared to oxazoles .
  • Substituent Effects : Methoxy groups (2,3-dimethoxy in the target compound) increase hydrophilicity and may modulate pharmacokinetics, whereas nitro or thioether groups () enhance electrophilicity for covalent interactions .

Research Findings and Functional Insights

Physicochemical Properties
  • Solubility : Methoxy groups improve aqueous solubility compared to methyl or halogen substituents (e.g., ’s dichlorophenyl derivatives).

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Property Target Compound [18F]Fallypride N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~292.3 g/mol (estimated) 410.4 g/mol 207.3 g/mol
Key Substituents 2,3-Dimethoxy, 5-methyl-oxazole 2,3-Dimethoxy, pyrrolidine allyl 3-Methyl, N,O-bidentate
Biological Role Potential imaging/therapeutic agent Dopamine receptor imaging Catalyst for C–H functionalization

Table 2: Heterocyclic Impact on Bioactivity

Heterocycle Example Compound (Evidence) Bioactivity
1,2-Oxazole Target compound Unknown (structural analogies)
1,2,4-Oxadiazole 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide Anticancer, antiviral
Thiadiazole 4-Methoxy-N-(3-oxo-thiadiazol)benzamide Structural studies

Biological Activity

2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a benzamide derivative with the molecular formula C13H14N2O4. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical chemistry. The compound is synthesized through the reaction of 2,3-dimethoxybenzoic acid with an amine derivative in the presence of a base like triethylamine and a solvent such as tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate oxidative stress and inflammatory responses by interacting with specific enzymes or receptors . The exact mechanisms are still under investigation, but insights into its potential roles include:

  • Oxidative Stress Modulation : It may influence pathways related to oxidative stress, which is crucial in various diseases.
  • Enzyme Interaction : Potential interactions with enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1) have been suggested, indicating possible implications in neurodegenerative diseases .

Biological Activity Summary

The compound has been evaluated for several biological activities, including:

  • Antioxidant Activity : Demonstrated potential in reducing oxidative stress markers in vitro.
  • Antibacterial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Enzyme Inhibition : Notable inhibition of AChE and BACE1, relevant for Alzheimer's disease research.

Research Findings

Recent studies have focused on the compound's inhibitory effects on key enzymes involved in neurodegenerative diseases. The following table summarizes the inhibitory activities based on IC50 values:

CompoundTarget EnzymeIC50 (µM)
This compoundAChE9.01
Reference Compound (Donepezil)AChE0.046
This compoundBACE19.01
Reference Compound (Quercetin)BACE14.89

These findings indicate that while the compound shows promise as an AChE and BACE1 inhibitor, it is less potent than established drugs like donepezil and quercetin .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotective Effects : In vitro studies have shown that treatment with this compound can lead to reduced cell death in neuronal cell lines exposed to oxidative stress.
  • Antibacterial Efficacy : A study indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Molecular Modeling Studies : Computational studies have provided insights into the binding affinities and interactions of the compound with target enzymes, supporting experimental findings regarding its inhibitory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.